Choline Alfoscerate

Overview

Description

Choline Alfoscerate is a natural choline used to manage declining cognitive function associated with neurodegenerative and vascular diseases . It is a component of phosphatidylcholines (lecithins), in which the two hydroxy groups of glycerol are esterified with fatty acids .

Synthesis Analysis

A study aimed to develop a liquid-filled hard capsule (LFHC) formulation of Choline Alfoscerate by screening with empty capsules and excipients . The study assessed its in vitro/in vivo activity by comparing with those of a commercially available soft gelatin capsule or tablet .Molecular Structure Analysis

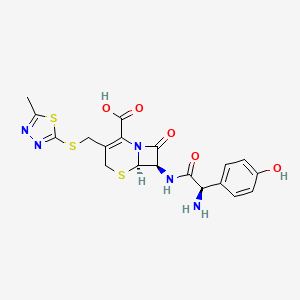

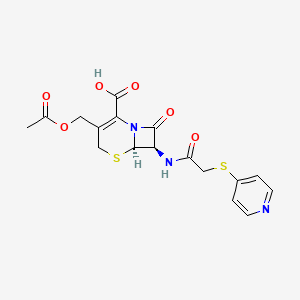

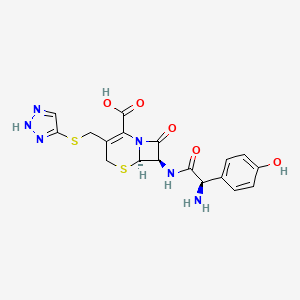

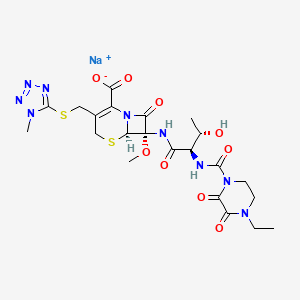

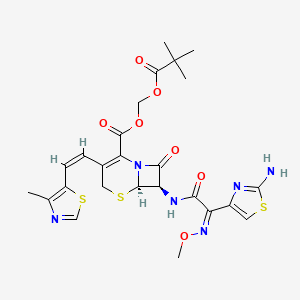

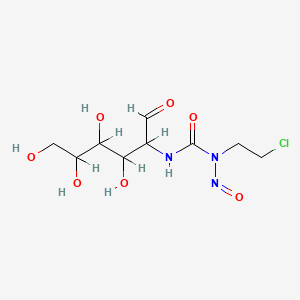

Choline Alfoscerate has a molecular formula of C8H20NO6P . Its average mass is 257.221 Da and its monoisotopic mass is 257.102814 Da .Chemical Reactions Analysis

A study investigated the pharmacokinetics of Choline Alfoscerate using a model that described baseline circadian wave and its absorption and disposition characteristics after oral administration . The study found that exogenous Choline Alfoscerate increased the endogenous choline concentration .Physical And Chemical Properties Analysis

Choline Alfoscerate is a small molecule . More detailed physical and chemical properties may be found in specific databases or resources .Scientific Research Applications

Cognitive Function Enhancement

Choline Alfoscerate is a common acetylcholine precursor in the brain, which has been used for the treatment of memory loss and cognitive malfunction . It is extensively used as a food supplement and has been shown to represent an effective strategy for boosting memory and enhancing cognitive function .

Treatment of Mild Cognitive Impairment

Choline Alfoscerate is used to treat cognitive function impairments in specific neurological conditions. It has been investigated for its efficacy and safety in individuals diagnosed with mild cognitive impairment .

Neurodegenerative and Vascular Diseases

Choline Alfoscerate is used to manage declining cognitive function associated with neurodegenerative and vascular diseases .

Glioblastoma Multiforme (GBM) Patients

Choline Alfoscerate is frequently used to compensate for cognitive impairment in GBM patients. Research has been conducted to determine whether it affects the overall survival (OS) and progression-free survival (PFS) of GBM patients .

Pharmaceutical Formulation

A study was conducted to develop a liquid-filled hard capsule (LFHC) formulation of Choline Alfoscerate by screening with empty capsules and excipients, and to assess its in vitro/in vivo activity by comparing with those of a commercially available soft gelatin capsule or tablet .

Dietary Supplement

Choline is an important nutrient essential for proper functioning of liver, muscle, and brain. Choline Alfoscerate, as a form of choline, can be obtained from the diet and via de novo biosynthesis from the methylation of phosphatidylethanolamine (PE) to PC .

Mechanism of Action

Target of Action

Choline Alfoscerate, also known as SN-glycero-3-phosphocholine, primarily targets the acetylcholine receptors (AChR) in the brain . Acetylcholine is an essential neurotransmitter involved in various brain functions, including memory formation, attention, and learning .

Mode of Action

Choline Alfoscerate acts as a precursor to acetylcholine . Upon ingestion, it crosses the blood-brain barrier efficiently . By interacting with the acetylcholine receptor, Choline Alfoscerate enhances acetylcholine signaling in the brain, which is crucial for cognitive function .

Biochemical Pathways

Choline Alfoscerate is a component of phosphatidylcholines, in which the two hydroxy groups of glycerol are esterified with fatty acids . It plays a vital role in numerous physiological processes including signal transduction, DNA and histone methylation, and nerve myelination . It is a precursor of different metabolites including the neurotransmitter acetylcholine, the membrane phospholipids phosphatidylcholine and sphingomyelin, and the methyl donor betaine .

Pharmacokinetics

The pharmacokinetics of Choline Alfoscerate have been studied using population pharmacokinetic modeling . The one-compartment model with circadian input, first-order absorption, and first-order elimination well described the plasma concentration of choline . Furthermore, three times daily dosing of Choline Alfoscerate increased choline exposure than once a day administration with the same amount of Choline Alfoscerate .

Result of Action

The primary result of Choline Alfoscerate’s action involves its role as a precursor to acetylcholine, enhancing the synthesis of acetylcholine and phospholipids of neuronal membranes . This leads to improved cognitive function, particularly in the management of declining cognitive function associated with neurodegenerative and vascular diseases .

Action Environment

The action of Choline Alfoscerate can be influenced by various environmental factors. For instance, the demand for choline increases particularly during pregnancy as it is important for placental function, fetal growth, and brain development . Choline deficiency can cause serious medical conditions such as premature birth, cystic fibrosis, and hepato-steatosis . Therefore, a sufficient choline intake is necessary for growth and homeostasis .

Safety and Hazards

properties

IUPAC Name |

[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO6P/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10/h8,10-11H,4-7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHOQUVVVLNYQR-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCOP(=O)([O-])OC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70951010 | |

| Record name | sn-Glycero-3-Phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycerophosphocholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000086 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Choline Alfoscerate | |

CAS RN |

28319-77-9 | |

| Record name | sn-glycero-3-Phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28319-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline alfoscerate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028319779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Choline alfoscerate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sn-Glycero-3-Phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline glycerophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE ALFOSCERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60M22SGW66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycerophosphocholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000086 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142.5 °C | |

| Record name | Glycerophosphocholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000086 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.